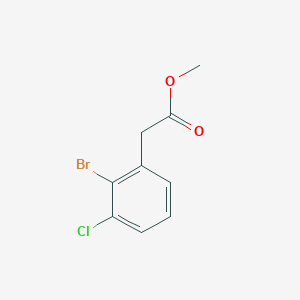
2-(2-溴-3-氯苯基)乙酸甲酯
描述
Methyl 2-(2-bromo-3-chlorophenyl)acetate (MBCPA) is a synthetic organic compound with potential applications in scientific research. MBCPA is a versatile compound that can be used in a variety of laboratory experiments, and its unique properties have allowed it to be studied for potential applications in multiple fields.
科学研究应用
复杂分子的合成
2-(2-溴-3-氯苯基)乙酸甲酯作为复杂分子合成中的关键中间体。例如,它已被用于合成 α-溴苯乙酸衍生物,这对于各种化学转化和药物应用非常重要。该反应涉及不同溶剂中的溴,突出了其在合成化学中的多功能性 (Ogura, Furukawa, & Tsuchihashi, 1975)。
药物开发
该化合物还参与了药物的开发,例如合成氯吡格雷氢硫酸盐的位置异构体,这是一种众所周知的抗血小板药物。合成途径展示了该化合物在创建结构相关候选药物中的用途,这对于扩大治疗选择至关重要 (Zou, Chi, W. Longshan, Yangpeng, & W. Wenfeng, 2010)。
抗抑郁活性
此外,2-(2-溴-3-氯苯基)乙酸甲酯的衍生物已被探索其潜在的抗抑郁活性。由该化合物合成的 3-甲基-2-(3-氯苯基)吗啉盐酸盐及其在动物模型中的评估强调了开发新的抗抑郁药物的潜力 (Guo Ya-nan, 2010)。
化学合成中的优化
涉及 2-(2-溴-3-氯苯基)乙酸甲酯的合成工艺的优化,例如 (+)-α-氨基(2-氯苯基)乙酸甲酯盐酸盐的生产,展示了微调反应条件以实现高产率和纯度的重要性。这对于工业规模生产和化学工艺的经济可行性至关重要 (Wang Guo-hua, 2008)。
抗炎和镇痛特性
对由 2-(2-溴-3-氯苯基)乙酸甲酯合成的化合物的抗炎和镇痛特性的研究为其用途增添了另一个维度。这些研究有助于发现新的治疗剂,这些治疗剂可以控制疼痛和炎症,满足医疗中的重大需求 (Attimarad & Bagavant, 1999)。
安全和危害
作用机制
Mode of Action
It is known to react with conjugated bases to produce alkylated carbene complexes . This suggests that it may interact with its targets through alkylation, a process that can modify the function of proteins and other biomolecules .
Result of Action
Its potential to alkylate biomolecules suggests that it could modify the function of proteins and other biomolecules, potentially leading to a wide range of effects .
Action Environment
The action of Methyl 2-(2-bromo-3-chlorophenyl)acetate can be influenced by various environmental factors. For instance, its reactivity with conjugated bases suggests that its action could be influenced by the pH of the environment . Additionally, its stability and efficacy could be affected by temperature and other environmental conditions .
生化分析
Biochemical Properties
Methyl 2-(2-bromo-3-chlorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the enzyme’s activity .
Cellular Effects
Methyl 2-(2-bromo-3-chlorophenyl)acetate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl 2-(2-bromo-3-chlorophenyl)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . This inhibition can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-bromo-3-chlorophenyl)acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(2-bromo-3-chlorophenyl)acetate remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of Methyl 2-(2-bromo-3-chlorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that high doses of Methyl 2-(2-bromo-3-chlorophenyl)acetate can cause liver toxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 2-(2-bromo-3-chlorophenyl)acetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism can result in the formation of active or inactive metabolites, influencing its biological activity.
Transport and Distribution
Within cells and tissues, Methyl 2-(2-bromo-3-chlorophenyl)acetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of Methyl 2-(2-bromo-3-chlorophenyl)acetate is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
methyl 2-(2-bromo-3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-8(12)5-6-3-2-4-7(11)9(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMYEDFMDPQDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


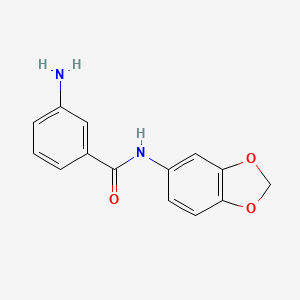

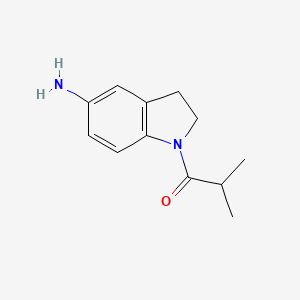

![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)
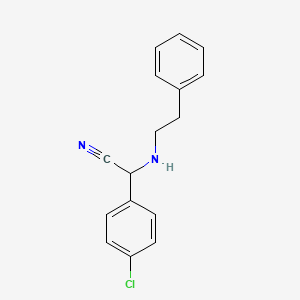
![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)
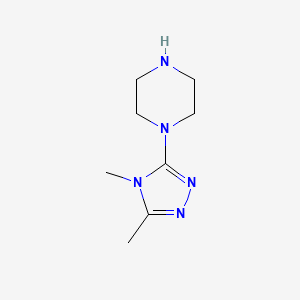

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)
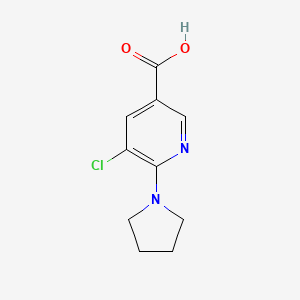
![2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine](/img/structure/B3033376.png)
